
5-(m-Tolyl)oxazole-4-carboxylic acid
Descripción general
Descripción
5-(m-Tolyl)oxazole-4-carboxylic acid , also known as m-Tolyl oxazole-4-carboxylic acid , is a heterocyclic compound. It belongs to the oxazole family, which is characterized by a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. This moiety has drawn significant attention in medicinal chemistry due to its diverse biological activities .
Aplicaciones Científicas De Investigación
Stability and Spectroscopic Properties
5-(m-Tolyl)oxazole-4-carboxylic acid derivatives exhibit specific stability and spectroscopic properties. For instance, 5-hydroxyoxazole-4-carboxylic acid residues, which are related compounds, are found within secondary bacterial metabolites like precolibactins. However, the stability of these oxazoles, particularly regarding hydrolytic ring opening and decarboxylation, is a critical aspect of their behavior in various applications. Discrepancies in NMR chemical shifts between synthetic intermediates and isolated compounds indicate complexity in their structural analysis (Tirla et al., 2021).
Synthesis Applications
Oxazoles like this compound serve as activated carboxylates in synthesis. Their reaction with singlet oxygen forms triamides, which can be utilized in the synthesis of various compounds including macrolides. This highlights their utility in creating complex organic molecules (Wasserman et al., 1981).
Biological Activity
Derivatives of this compound have been synthesized and shown to exhibit biological activities, such as inhibiting blood platelet aggregation. This property is comparable to that of aspirin in certain compounds, suggesting potential therapeutic applications (Ozaki et al., 1983).
Photophysical Properties
The photophysical properties of 2,5-disubstituted oxazole-4-carboxylates, a related group of compounds, have been studied in different solvents. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable as fluorescent probes in various scientific applications (Ferreira et al., 2010).
Propiedades
IUPAC Name |
5-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)10-9(11(13)14)12-6-15-10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYNJPSNTIETJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652209 | |
| Record name | 5-(3-Methylphenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914220-25-0 | |
| Record name | 5-(3-Methylphenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



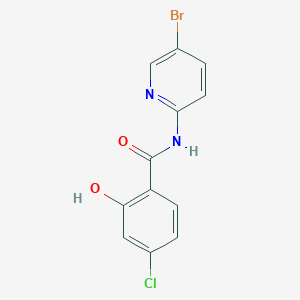
![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B1497487.png)
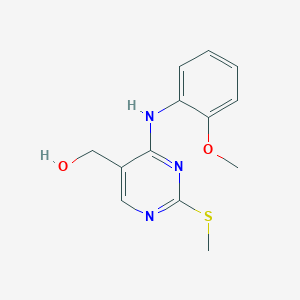
![2-[(2,4-Dimethylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1497501.png)
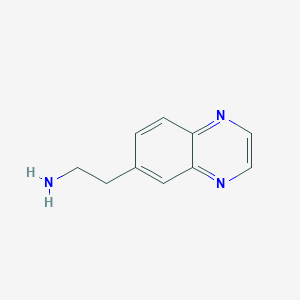
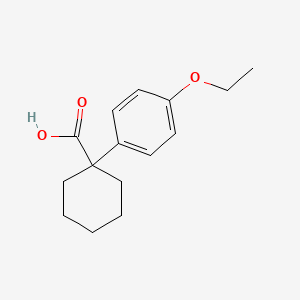
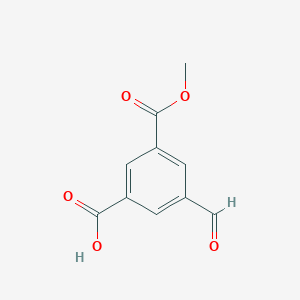

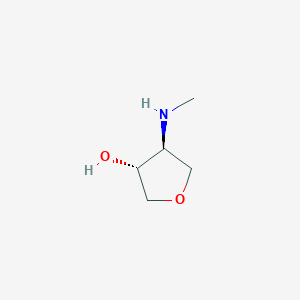
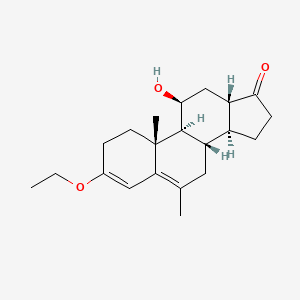
![Ethyl 2-(methoxymethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1497520.png)
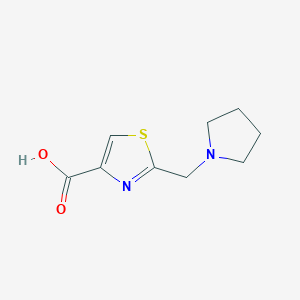

![Imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B1497531.png)